molecular formula C23H16FNO2 B2948426 3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902623-67-0

3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2948426
CAS No.: 902623-67-0
M. Wt: 357.384
InChI Key: HVRPGRRZLKCFCM-UHFFFAOYSA-N
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Description

3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a fluorinated dihydroquinolinone derivative characterized by a benzoyl group at the 3-position and a 2-fluorophenylmethyl substituent at the 1-position of the quinoline core. Its structure combines aromaticity, electron-withdrawing (fluorine), and electron-donating (benzoyl) groups, which may influence physicochemical properties and target interactions .

Properties

IUPAC Name

3-benzoyl-1-[(2-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO2/c24-20-12-6-4-10-17(20)14-25-15-19(22(26)16-8-2-1-3-9-16)23(27)18-11-5-7-13-21(18)25/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRPGRRZLKCFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one (BDMQ) is a synthetic compound belonging to the class of dihydroquinolinones, which are known for their diverse biological activities. This article explores the biological activity of BDMQ, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C25H20FNO3
  • Molecular Weight : 401.4 g/mol
  • CAS Number : 902507-16-8

The biological activity of BDMQ is primarily attributed to its interaction with various molecular targets. The presence of fluorine in the structure enhances its binding affinity to specific enzymes and receptors, potentially modulating key biological pathways. Although the exact molecular targets are under investigation, preliminary studies suggest that BDMQ may interact with proteins involved in cell signaling and metabolic processes.

Biological Activities

BDMQ exhibits a range of biological activities that are characteristic of quinolinone derivatives:

  • Antimicrobial Activity : Quinolinone derivatives have been reported to possess significant antimicrobial properties. BDMQ's structural features suggest potential efficacy against various bacterial and fungal strains.
  • Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. BDMQ may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Neuroprotective Effects : Dihydroquinolinones have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity.

Anticancer Activity

A study investigated the effects of BDMQ on human cancer cell lines. The results indicated that BDMQ significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited an IC50 value of 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating its potential as an anticancer agent.

Antimicrobial Efficacy

In vitro studies demonstrated that BDMQ possesses antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, suggesting a promising therapeutic application.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of BDMQ, a comparison with other quinolinone derivatives is presented in the table below:

Compound NameStructure FeaturesAnticancer IC50 (µM)Antimicrobial MIC (µg/mL)
3-Benzoyl-1-(2-fluorophenyl)methyl-1,4-dihydroquinolin-4-oneBenzoyl & fluorophenyl groups1532
3-Benzoyl-1-(3-fluorophenyl)methyl-1,4-dihydroquinolin-4-oneBenzoyl & different fluorophenyl group1864
Methyl 4-(2-fluorobenzoyl)amino benzoateFluorobenzoyl group25128

Comparison with Similar Compounds

Positional Isomer: 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one (C567-0301)

  • Structural Difference : The fluorine substituent is at the 3-position of the phenylmethyl group instead of the 2-position.
  • Steric Factors: The 2-fluorine in the target compound may introduce steric hindrance near the quinoline core, influencing binding pocket accessibility. Data Gap: No direct biological or stability data are available for either isomer, but positional halogen variations are known to modulate receptor affinity in related compounds .

Halogen-Substituted Analog: 3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

  • Structural Differences: Chlorine replaces fluorine at the 4-position of the phenylmethyl group. Additional methoxy groups at the 6- and 7-positions of the quinoline ring.
  • Implications: Halogen Effects: Chlorine’s larger atomic radius and stronger electron-withdrawing nature compared to fluorine may enhance lipophilicity and metabolic stability. Methoxy Groups: These substituents could improve aqueous solubility but may also sterically hinder interactions with hydrophobic binding pockets.

Sulfonyl-Substituted Analog: 3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-1,4-dihydroquinolin-4-one

  • Structural Differences: A 3-chlorophenylsulfonyl group replaces the benzoyl group. A diethylamino group at the 7-position and a 4-methylbenzyl substituent.
  • Implications: Sulfonyl vs. Diethylamino Group: Enhances solubility via protonation at physiological pH but may introduce metabolic liabilities (e.g., N-dealkylation). Methylbenzyl Substituent: The 4-methyl group could improve membrane permeability compared to the 2-fluorophenylmethyl group .

Extended Aromatic System: 1-(3-Ethoxy-4-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

  • Structural Differences: A benzo[f]quinoline core replaces the simpler quinoline system. Ethoxy and hydroxy groups on the phenyl ring.
  • Implications :
    • Planarity and Aromaticity : The larger aromatic system may enhance π-π stacking interactions but reduce solubility.
    • Hydroxy and Ethoxy Groups : These substituents can participate in hydrogen bonding and phase II metabolism (e.g., glucuronidation) .

Stability and Degradation Trends

  • Key Finding: Stability studies on oxazolidinone analogs (e.g., compounds 1a and 1b) revealed degradation in simulated gastric fluid, likely due to hydrolytic cleavage of labile groups like tert-butyl carbamates. The target compound’s benzoyl and 2-fluorophenylmethyl groups may confer greater stability under acidic conditions, as benzoyl esters are generally more resistant to hydrolysis than carbamates .

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